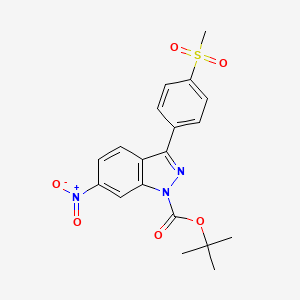
3-(4-methanesulfonyl-phenyl)-6-nitro-indazole-1-carboxylic Acid Tert-Butyl Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 3-(4-methylsulfonylphenyl)-6-nitroindazole-1-carboxylate: is a complex organic compound characterized by its unique molecular structure, which includes a tert-butyl group, a nitro group, and a methylsulfonyl group attached to an indazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(4-methylsulfonylphenyl)-6-nitroindazole-1-carboxylate typically involves multiple steps, starting with the preparation of the indazole core. The reaction conditions often require the use of strong nitrating agents, such as nitric acid, and specific catalysts to ensure the selective introduction of the nitro group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to maximize yield and minimize by-products. Continuous flow reactors and automated systems are often employed to ensure consistency and efficiency in the production process.
Analyse Chemischer Reaktionen
Types of Reactions: Tert-butyl 3-(4-methylsulfonylphenyl)-6-nitroindazole-1-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reduction reactions may involve the use of hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles such as sodium hydride (NaH) or lithium aluminum hydride (LiAlH4).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Reduction of the nitro group to an amine.
Substitution: Introduction of various functional groups depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The biological applications of tert-butyl 3-(4-methylsulfonylphenyl)-6-nitroindazole-1-carboxylate include its use as a probe in biological studies to understand cellular processes and as a potential therapeutic agent.
Medicine: In medicine, this compound has shown promise in the development of new drugs, particularly in the treatment of cancer and inflammatory diseases.
Industry: In the industry, this compound is used in the production of various chemical products, including dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism by which tert-butyl 3-(4-methylsulfonylphenyl)-6-nitroindazole-1-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The nitro group and the methylsulfonyl group play crucial roles in its biological activity, influencing its binding affinity and reactivity with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Indazole derivatives: These compounds share the indazole core but differ in their substituents and functional groups.
Nitroaromatic compounds: These compounds contain a nitro group attached to an aromatic ring, similar to the nitro group in tert-butyl 3-(4-methylsulfonylphenyl)-6-nitroindazole-1-carboxylate.
Methylsulfonyl compounds: These compounds feature a methylsulfonyl group, which is also present in tert-butyl 3-(4-methylsulfonylphenyl)-6-nitroindazole-1-carboxylate.
Uniqueness: Tert-butyl 3-(4-methylsulfonylphenyl)-6-nitroindazole-1-carboxylate stands out due to its unique combination of functional groups and its potential applications in various fields. Its distinct molecular structure allows for diverse chemical reactions and biological activities, making it a valuable compound in scientific research and industrial applications.
Eigenschaften
Molekularformel |
C19H19N3O6S |
|---|---|
Molekulargewicht |
417.4 g/mol |
IUPAC-Name |
tert-butyl 3-(4-methylsulfonylphenyl)-6-nitroindazole-1-carboxylate |
InChI |
InChI=1S/C19H19N3O6S/c1-19(2,3)28-18(23)21-16-11-13(22(24)25)7-10-15(16)17(20-21)12-5-8-14(9-6-12)29(4,26)27/h5-11H,1-4H3 |
InChI-Schlüssel |
DEAQXXUPMMJJGS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1C2=C(C=CC(=C2)[N+](=O)[O-])C(=N1)C3=CC=C(C=C3)S(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(Trifluoromethyl)phenyl]-1,3-thiazole-4-carbonitrile](/img/structure/B15359107.png)
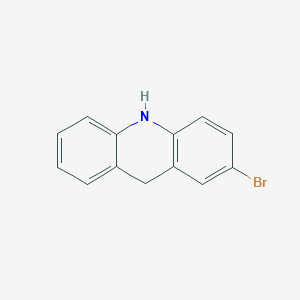
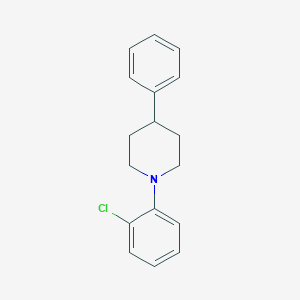
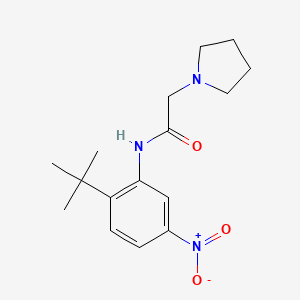
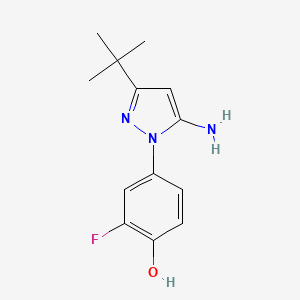
![N-[(2,4-dimethoxyphenyl)methyl]-4-methoxyaniline](/img/structure/B15359154.png)

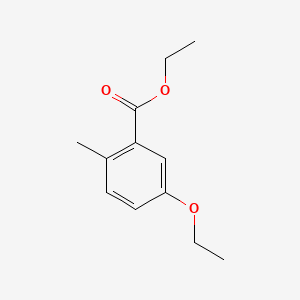
![(S)-4-[[4-[(tert-Butyldimethylsilyl)oxy]-2-butyl]oxy]-2-chloropyridine](/img/structure/B15359178.png)

![Tetradecanamide, N-[2-hydroxy-1-(hydroxymethyl)heptadecyl]-](/img/structure/B15359189.png)

![6-benzyl-2-(5-bromopyridin-3-yl)-4H-pyrrolo[2,3-d][1,3]thiazole](/img/structure/B15359200.png)
![7-Oxospiro[3.5]nonane-8-carboxylic acid](/img/structure/B15359205.png)
